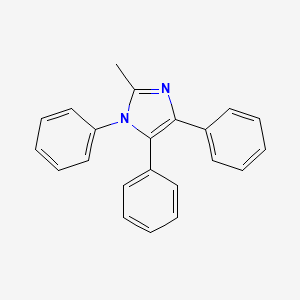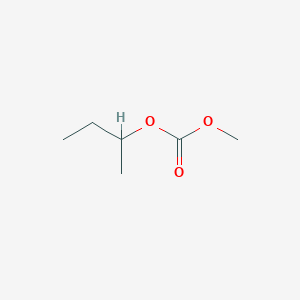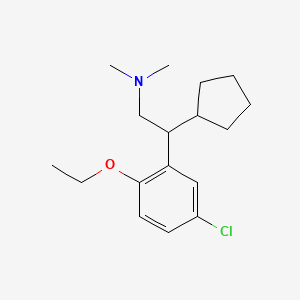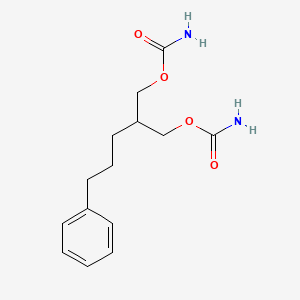
2-(3-Phenylpropyl)-1,3-propanediol dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenylpropyl)-1,3-propanediol dicarbamate is an organic compound belonging to the carbamate family Carbamates are widely recognized for their stability and versatility in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of carbonylimidazolide in water, which reacts with a nucleophile to form the desired carbamate without the need for an inert atmosphere . Another approach utilizes aryl isocyanates derived from arylamines and CO2 in the presence of DBU, which can be trapped by various amines and alcohols to form carbamates .
Industrial Production Methods
Industrial production of carbamates, including 2-(3-Phenylpropyl)-1,3-propanediol dicarbamate, often employs scalable and efficient methods such as the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . This method allows for the direct conversion of low-concentration CO2 into carbamates without the need for metal complex catalysts or metal salt additives .
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylpropyl)-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Phenylpropyl)-1,3-propanediol dicarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Phenylpropyl)-1,3-propanediol dicarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can modulate inter- and intramolecular interactions with target enzymes or receptors, often through hydrogen bonding and conformational restriction . This allows the compound to exert its effects by stabilizing or inhibiting specific biological processes.
Comparison with Similar Compounds
Similar Compounds
Phenylcarbamate: Similar in structure but lacks the additional propyl and diol groups.
Methylcarbamate: A simpler carbamate derivative with different reactivity and applications.
Ethylcarbamate: Another related compound with distinct properties and uses.
Uniqueness
2-(3-Phenylpropyl)-1,3-propanediol dicarbamate is unique due to its specific structural features, which confer enhanced stability and versatility in various applications. Its ability to act as a peptide bond surrogate and its potential in drug design make it particularly valuable in medicinal chemistry .
Properties
CAS No. |
25462-36-6 |
|---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-5-phenylpentyl] carbamate |
InChI |
InChI=1S/C14H20N2O4/c15-13(17)19-9-12(10-20-14(16)18)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,17)(H2,16,18) |
InChI Key |
DYTUFDFHENBVTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


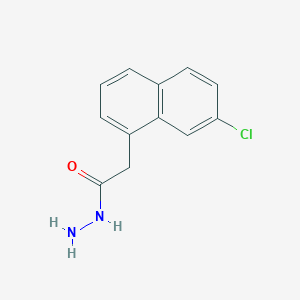

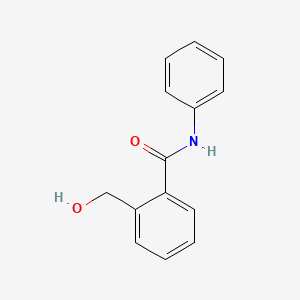
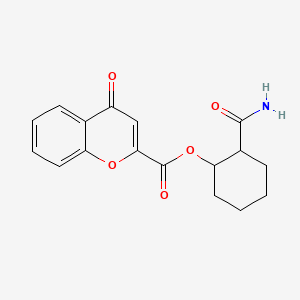
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide](/img/structure/B14689591.png)

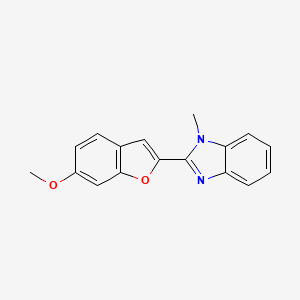
![2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one;hydrochloride](/img/structure/B14689595.png)
![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
